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Abstract

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types,
particularly non-excitable cells like lymphocytes, governing a wide range of physiological
responses from gene expression and proliferation to cytokine release. The Ca2+ release-
activated Ca2+ (CRAC) channel, a key component of SOCE, has emerged as a significant
therapeutic target for various immunological and inflammatory disorders. YM-58483 (also
known as BTP2) is a potent and selective inhibitor of CRAC channels.[1][2] This technical
guide provides an in-depth overview of YM-58483, including its mechanism of action,
guantitative data on its inhibitory effects, and detailed protocols for key experiments to
investigate its impact on SOCE and downstream cellular functions.

Introduction to YM-58483 and Store-Operated
Calcium Entry

Store-operated calcium entry is a process initiated by the depletion of calcium (Ca2+) from the
endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecule 1
(STIM1), an ER-resident protein, which then translocates to the plasma membrane to interact
with and activate Orail, the pore-forming subunit of the CRAC channel.[2] The subsequent
influx of extracellular Ca2+ through the CRAC channel leads to a sustained increase in
intracellular Ca2+ concentration, which in turn activates downstream signaling pathways, most
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notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a critical driver of T-
cell activation and cytokine production.[2][3]

YM-58483 is a pyrazole derivative that acts as a selective blocker of CRAC channels and,
consequently, SOCE.[1][3] Its ability to potently inhibit this pathway makes it a valuable tool for
studying the physiological roles of SOCE and a potential therapeutic agent for autoimmune
diseases, asthma, and other inflammatory conditions.[3][4][5]

Mechanism of Action of YM-58483

The primary mechanism of action of YM-58483 is the direct inhibition of the CRAC channel,
thus blocking store-operated Ca2+ influx. It has been shown to potently inhibit thapsigargin-
induced sustained Ca2+ influx.[2][3][6] Thapsigargin is an inhibitor of the sarco/endoplasmic
reticulum Ca2+-ATPase (SERCA) pump, and its application leads to the depletion of ER Ca2+
stores, thereby activating SOCE. YM-58483's inhibitory effect on SOCE occurs without
affecting the initial release of Ca2+ from intracellular stores.[3]
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Mechanism of YM-58483 Action
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Mechanism of YM-58483 in blocking store-operated calcium entry.
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Quantitative Data on YM-58483 Inhibition

The inhibitory potency of YM-58483 has been quantified across various cellular and
physiological responses. The following tables summarize the key inhibitory concentration
(IC50) and effective dose (ED50) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of YM-58483

Parameter Cell Type/Condition IC50 Value Reference(s)

Thapsigargin-induced

) Jurkat T cells 100 nM [31[6]
Ca2+ influx
T-cell proliferation
) Human T-cells 12.7 nM [2]
(anti-CD3)
T-cell proliferation
(mixed lymphocyte 330 nM [1107]
reaction)
_ ) IgE-primed RBL-2H3
Histamine release 460 nM [11[5]
cells
Leukotriene IgE-primed RBL-2H3
) 310 nM [1][5]
production cells
IL-2 production Jurkat T cells ~100 nM [3]
IL-4 and IL-5 Murine Th2 T cell
) ~100 nM [4]
production clone
Phytohemagglutinin-
IL-5 production stimulated human 125 nM [5]
peripheral blood cells
Phytohemagglutinin-
IL-13 production stimulated human 148 nM [5]

peripheral blood cells

Table 2: In Vivo Efficacy of YM-58483
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Model Species Effect Effective Dose Reference(s)

Delayed-type o
Inhibition of DTH ED50 of 1.1

hypersensitivity Mice ) [3]
reaction mg/kg (p.o.)
(DTH)
DTH reaction Mi Inhibiti 1-10 mkg (0.0)  [1]
ice nhibition -10 m .0.
(SRBC-induced) graip
Antigen-induced
o ) ) Significant
bronchoconstricti  Guinea pigs o 30 mg/kg (p.o.) [1][5]
inhibition
on
Airway
) ) ] Complete
hyperresponsive Guinea pigs o 3-30 mg/kg (p.o.)  [1][5]
inhibition
ness

Inhibition of CTL
Mice activity and IFN-y ~ 1-30 mg/kg (p.o.) [7]

Graft-versus-host

disease (GVHD) )
production

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
effects of YM-58483.

Measurement of Store-Operated Calcium Entry

This protocol describes the use of the ratiometric fluorescent dye Fura-2 to measure changes
in intracellular Ca2+ concentration.
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SOCE Measurement Workflow
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Workflow for measuring store-operated calcium entry (SOCE).
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Materials:

o Cells of interest (e.g., Jurkat T-cells, HEK293 cells)

o Glass-bottom dishes or coverslips

e Fura-2 AM (acetoxymethyl ester)

e Pluronic F-127

o HEPES-buffered saline (HBS) with and without CaCl2
e EGTA

o Thapsigargin

e YM-58483

o Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm
emission)

Procedure:

o Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and allow them to
adhere. For suspension cells like Jurkat, coat the glass with poly-L-lysine to promote
attachment.

e Dye Loading: Prepare a loading solution containing 1-5 uM Fura-2 AM and 0.02% Pluronic
F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the
dark.

e Washing: Wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM and allow for
de-esterification of the dye within the cells.

» Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with
normal HBS containing CaCl2 (e.g., 2 mM). Record the baseline 340/380 nm fluorescence
ratio. To test the effect of YM-58483, the compound can be added to the perfusion buffer at
this stage or before the re-addition of calcium.
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o ER Store Depletion: Switch to a Ca2+-free HBS containing a chelator like EGTA (e.g., 0.5
mM) to remove extracellular Ca2+. After a stable baseline is achieved, add thapsigargin
(e.g., 1-2 uM) to the perfusion solution. This will cause a transient increase in cytosolic Ca2+
due to leakage from the ER.

o SOCE Measurement: Once the cytosolic Ca2+ level returns to a new, stable baseline,
reintroduce the Ca2+-containing HBS. The subsequent sharp and sustained increase in the
340/380 nm ratio represents SOCE.

o Data Analysis: The magnitude of SOCE can be quantified by measuring the peak or the area
under the curve of the Ca2+ signal upon re-addition of extracellular Ca2+. Compare the
SOCE in control cells versus cells pre-treated with various concentrations of YM-58483 to
determine the IC50.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation
by flow cytometry.

Materials:

Primary T-cells or a T-cell line (e.g., Jurkat)

CFSE dye

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

YM-58483

Flow cytometer

Procedure:

o Cell Labeling: Resuspend T-cells in pre-warmed PBS at a concentration of 1-10 x 10"6
cells/mL. Add CFSE to a final concentration of 1-5 uM and incubate for 10-15 minutes at
37°C, protected from light.
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e Quenching: Quench the staining reaction by adding 5 volumes of cold complete culture
medium. Incubate for 5 minutes on ice.

e Washing: Wash the cells 2-3 times with complete medium to remove any unbound CFSE.

e Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete medium and
plate them in a 96-well plate. Add various concentrations of YM-58483. Stimulate the cells
with appropriate activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
Include unstimulated and stimulated control wells without the inhibitor.

e Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

» Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. With each
cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of
distinct generations of proliferated cells.

o Data Analysis: Quantify the percentage of divided cells and the proliferation index in the
presence and absence of YM-58483 to assess its anti-proliferative effect.

Cytokine Production Measurement (ELISA)

This protocol outlines the measurement of cytokine (e.g., IL-2, IL-4, IL-5) secretion from
stimulated T-cells using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

Supernatants from stimulated T-cell cultures (from section 4.2)

ELISA plate

Capture antibody (specific for the cytokine of interest)

Detection antibody (biotinylated, specific for the cytokine)

Recombinant cytokine standard

Streptavidin-HRP (Horseradish Peroxidase)
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e TMB (3,3,5,5'-Tetramethylbenzidine) substrate
e Stop solution (e.g., 2N H2S04)
o Plate reader

Procedure:

Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.
Incubate overnight at 4°C.

» Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.qg.,
PBS with 1% BSA) for 1-2 hours at room temperature.

o Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial
dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room
temperature.

o Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.
Incubate for 1-2 hours at room temperature.

» Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30
minutes at room temperature in the dark.

» Signal Development: Wash the plate and add TMB substrate. Allow the color to develop in
the dark.

» Stopping the Reaction: Stop the reaction by adding the stop solution.

» Data Acquisition and Analysis: Read the absorbance at 450 nm using a plate reader.
Generate a standard curve from the recombinant cytokine standards and use it to calculate
the concentration of the cytokine in the cell culture supernatants. Compare cytokine levels
from YM-58483-treated and untreated cells.

Conclusion

YM-58483 is a well-characterized and potent inhibitor of store-operated calcium entry, making it
an invaluable pharmacological tool for elucidating the complex roles of CRAC channels in
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cellular physiology and pathophysiology. The experimental protocols detailed in this guide
provide a robust framework for researchers to investigate the effects of YM-58483 and other
potential SOCE modulators. The quantitative data presented herein underscores its potential
as a lead compound for the development of novel therapeutics for a range of immune and
inflammatory diseases. As research into the intricacies of calcium signaling continues, the
precise application of selective inhibitors like YM-58483 will be instrumental in advancing our
understanding and developing targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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